5-amino-2-hydroxybenzohydrazide

Beschreibung

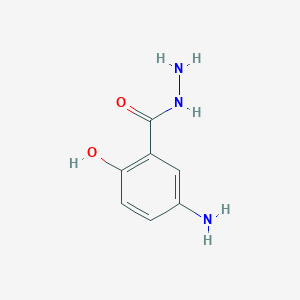

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2-hydroxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,8-9H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVOHUFJYDLVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968247 | |

| Record name | 5-Amino-2-hydroxybenzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-18-8 | |

| Record name | NSC641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-hydroxybenzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 5 Amino 2 Hydroxybenzohydrazide Systems

Ligand Properties and Coordination Chemistry of 5-amino-2-hydroxybenzohydrazide Derivatives

Hydrazone derivatives of this compound are effective chelating agents due to the presence of multiple donor atoms, specifically nitrogen and oxygen, within their structure. The -C=N-NH-C=O- moiety is central to their coordination capabilities. researchgate.net This structural feature allows them to form stable complexes with a wide array of metal ions.

Hydrazide and hydrazone ligands demonstrate extensive chelating capabilities with a variety of transition and main group metal ions. Research has documented the formation of stable complexes with ions such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II). nih.govnih.gov Additionally, studies have explored their interactions with other ions including Tin(II), Mercury(II), and Lead(II), showcasing the broad reactivity of these ligands. researchgate.net The formation of these complexes is a cornerstone of their application in coordination chemistry, where they are recognized for their ability to stabilize metal ions in various oxidation states. ekb.eg The amino group on the benzoyl ring can also influence the electronic properties of the ligand system, though direct participation in coordination is less common than that of the hydrazone moiety.

The versatility of hydrazone ligands is evident in their diverse coordination modes. researchgate.netresearchgate.net Depending on factors like the reaction conditions (e.g., pH) and the nature of the metal ion, these ligands can coordinate as neutral molecules or, more commonly, as monoanionic or dianionic species after deprotonation. researchgate.net

Common coordination behaviors include:

Bidentate Coordination: This is frequently observed, where the ligand binds to the metal ion through the azomethine nitrogen and the oxygen atom of the deprotonated enolic form. This creates a stable five-membered chelate ring. nih.govnih.gov

Tridentate Coordination: In some instances, if other donor atoms are suitably positioned, the ligand can act in a tridentate fashion. For example, ligands can coordinate via the phenolic oxygen, azomethine nitrogen, and enolic oxygen. researchgate.netbendola.com

Bridging Coordination: Amino acid hydrazide ligands have been shown to act as bridging ligands between two metal centers, with the hydrazide moiety mediating the connection. rsc.org

These coordination modes lead to various geometries for the resulting metal complexes. Octahedral geometries are commonly suggested for complexes with a 1:1 or 1:2 metal-to-ligand ratio, where other positions are occupied by solvent molecules or other ligands. bendola.comresearchgate.net Square planar geometries have also been identified, particularly with platinum(II) complexes. ekb.eg

Table 1: Coordination Modes and Geometries of Hydrazone Metal Complexes

| Metal Ion | Typical Coordination Mode | Resulting Geometry | Reference(s) |

|---|---|---|---|

| Co(II), Ni(II), Cu(II) | Mononegative Bidentate (N, O) | Octahedral | nih.govredalyc.org |

| Zn(II) | Mononegative Bidentate (N, O) | Octahedral | nih.govnih.gov |

| Fe(III) | Dibasic Tridentate (O, N, O) | Octahedral | bendola.com |

| Pt(II) | Mononegative Bidentate (N, O) | Square Planar | ekb.eg |

| Cu(II) | Bridging Bi+Tridentate | 1D Chain-like | rsc.org |

Spectroscopic methods are crucial for elucidating the structural changes that occur upon complexation.

Infrared (IR) Spectroscopy: In the free ligand, characteristic bands for ν(N-H), ν(C=O) (Amide I), and ν(C=N) are observed. Upon complexation, the disappearance of the ν(C=O) band and the appearance of a new band for ν(C-O) at a lower frequency indicate the enolization of the ligand and coordination through the deprotonated oxygen. nih.gov A shift in the ν(C=N) band to a lower wavenumber suggests the involvement of the azomethine nitrogen in chelation. nih.govnih.gov Furthermore, the appearance of new, weaker bands in the far-IR region can be assigned to ν(M-O) and ν(M-N) vibrations, confirming the formation of coordinate bonds. nih.gov

NMR Spectroscopy: 1H and 13C NMR studies of diamagnetic complexes, such as those with Zn(II), provide definitive evidence of coordination. In the 13C NMR spectrum of a Zn(II) complex, significant shifts are seen for the carbons of the azomethine (HC=N) and the enolized carbonyl (N=C–O) groups compared to the free ligand, confirming their participation in binding. nih.gov

Mass Spectrometry: This technique helps confirm the stoichiometric ratio between the metal and the ligand in the complex. nih.govresearchgate.net

Electronic Spectroscopy (UV-Vis): The UV-Vis spectra of the complexes, when compared to the free ligand, show shifts in the intra-ligand π-π* and n-π* transition bands. More importantly, new bands often appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions for transition metal complexes, providing information about the coordination geometry. bendola.com

Table 2: Key IR Spectral Changes Upon Complexation of Hydrazone Ligands

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Observation Upon Complexation | Interpretation | Reference(s) |

|---|---|---|---|---|

| N-H | ~3200 | Broadening or shift | Involvement in H-bonding or deprotonation | nih.gov |

| C=O (Amide I) | ~1660 | Disappears | Keto-enol tautomerism and coordination via enolic oxygen | nih.govnih.gov |

| C=N (Azomethine) | ~1640 | Shifts to lower frequency | Coordination of azomethine nitrogen to metal ion | nih.govnih.gov |

| C-O (Enolic) | Not present | Appears at ~1100-1200 | Formation of enol tautomer | nih.gov |

| M-O / M-N | Not present | Appear at ~440-600 | Direct evidence of metal-ligand bond formation | nih.gov |

The stability of metal complexes with this compound derivatives is governed by several interconnected factors.

Chelate Effect: The ability of these ligands to act as bidentate or tridentate chelators is a primary source of their stability. The formation of five- or six-membered chelate rings with the metal ion is thermodynamically more favorable than coordination with monodentate ligands. bendola.com

Nature of Donor Atoms: The presence of both nitrogen and oxygen donor atoms allows for the formation of strong coordinate bonds with a variety of metal ions, adhering to the principles of Hard and Soft Acids and Bases (HSAB).

Ligand Deprotonation: Coordination is often accompanied by the deprotonation of the phenolic hydroxyl group and/or the enolic form of the hydrazide moiety. This results in an anionic ligand that forms stronger, more covalent bonds with the metal cation, enhancing complex stability. researchgate.net

Metal Ion Properties: The stability of the complexes also follows trends related to the properties of the metal ion, such as its charge density and preferred coordination number.

Structural Rigidity and π-Conjugation: The extended π-conjugation across the hydrazone backbone contributes to the planarity and rigidity of the ligand, which can enhance the stability of the resulting complex. bendola.com

Selectivity for certain metal ions can be engineered by modifying the ligand's structure. For instance, the introduction of specific functional groups can alter the electronic properties and steric environment of the binding pocket, favoring interaction with particular metal ions. Studies have noted the selective sensing of ions like Zn(II) over other physiologically relevant ions. nih.gov

Intramolecular Tautomerism and Conformational Dynamics

The inherent structural features of hydrazones derived from this compound allow for interesting dynamic processes, most notably tautomerism.

Hydrazones possessing the –CONH–N=CH– structural unit can exist as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. researchgate.netmasterorganicchemistry.com

Keto Form: In this form, the molecule contains a carbonyl group (C=O) and an N-H bond. Spectral studies of the free, uncomplexed hydrazone ligands often indicate that the keto form is predominant in the solid state. nih.govnih.gov

Enol Form: Through a proton transfer, the molecule can rearrange to the enol (or enol-imine) form, which contains a hydroxyl group (O-H) and a C=N-N=C conjugated system.

This equilibrium is a critical aspect of their coordination chemistry. While the free ligand may exist primarily in the keto form, the presence of a metal ion typically shifts the equilibrium toward the enol form. nih.gov The metal ion facilitates the deprotonation of the resulting hydroxyl group, leading to a stable anionic ligand that coordinates strongly to the metal center. researchgate.net The solvent environment can also influence the position of the tautomeric equilibrium, with less polar solvents sometimes favoring the internally hydrogen-bonded enol tautomer. masterorganicchemistry.com This keto-enol tautomerism is fundamental to the ligand's ability to act as a monoanionic chelating agent. researchgate.net

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound is significantly influenced by the interplay of its flexible and rigid structural elements. The benzene (B151609) ring provides a planar and rigid core, while the hydrazide (-CONHNH₂) and amino (-NH₂) substituents, along with the hydroxyl (-OH) group, introduce degrees of rotational freedom. The spatial arrangement of these functional groups is largely governed by the formation of intramolecular hydrogen bonds, which stabilize specific conformations.

Furthermore, the presence of both hydrogen bond donors (-OH, -NH₂, -NHNH₂) and acceptors (C=O, -OH, -NH₂) allows for a complex network of intermolecular hydrogen bonds. In the case of its isomer, these interactions lead to the formation of dimers and extended two-dimensional networks. acs.org It is reasonable to expect that this compound would exhibit similar behavior, leading to specific packing arrangements in the solid state.

The rotation around the C-N and N-N bonds of the hydrazide moiety also contributes to the conformational flexibility. researchgate.netacs.org The presence of the amino group at the 5-position can influence the electronic properties of the aromatic ring, which in turn can have a subtle effect on the rotational barriers of the adjacent hydrazide group. Computational studies on similar systems have shown that the energy barriers for rotation of amino groups can be influenced by the electronic nature of the aromatic ring and the presence of other substituents. wikipedia.org

Table 1: Key Functional Groups and Their Expected Conformational Influence

| Functional Group | Position | Potential Conformational Role |

| Hydroxyl (-OH) | 2 | Formation of intramolecular hydrogen bond with the carbonyl oxygen, leading to a planar conformation of the 2-hydroxybenzoyl moiety. |

| Hydrazide (-CONHNH₂) | 1 | Exhibits rotational freedom around C-C, C-N, and N-N bonds. The carbonyl group acts as a hydrogen bond acceptor. The -NHNH₂ group provides both hydrogen bond donors and nucleophilic centers. |

| Amino (-NH₂) | 5 | Can act as a hydrogen bond donor and influences the electronic properties of the aromatic ring, which may affect the rotational barriers of the hydrazide group. |

Fundamental Reaction Mechanisms in Derivatization Processes

The derivatization of this compound is primarily dictated by the reactivity of its nucleophilic centers and the potential for electrophilic substitution on the aromatic ring.

Nucleophilic and Electrophilic Pathways

The this compound molecule possesses multiple nucleophilic sites, making it a versatile precursor for the synthesis of a wide range of derivatives. The terminal amino group (-NH₂) of the hydrazide moiety is generally the most nucleophilic center, readily participating in reactions with electrophiles. biointerfaceresearch.com The amino group attached to the benzene ring is also nucleophilic, though its reactivity can be modulated by the electronic effects of the other substituents.

Nucleophilic Pathways:

Acylation and Sulfonylation: The hydrazide and amino groups can be readily acylated or sulfonylated by reacting with acid chlorides, anhydrides, or sulfonyl chlorides. These reactions typically proceed via a nucleophilic acyl substitution mechanism.

Condensation with Carbonyl Compounds: The terminal -NH₂ of the hydrazide group is a potent nucleophile for reaction with aldehydes and ketones, leading to the formation of hydrazones. acs.orgbiointerfaceresearch.com This condensation reaction is often catalyzed by acid. nih.gov The resulting hydrazones are valuable intermediates in the synthesis of various heterocyclic compounds.

Alkylation: The amino groups can undergo alkylation, although controlling the degree of substitution can be challenging.

Electrophilic Pathways:

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and amino groups. The directing effects of these groups will determine the position of substitution. The hydroxyl group is an ortho-, para-director, and the amino group is also an ortho-, para-director. Therefore, electrophilic attack is expected to occur at the positions ortho and para to these activating groups.

Halogenation, Nitration, and Sulfonation: The benzene ring can undergo reactions such as halogenation, nitration, and sulfonation under appropriate conditions. The regioselectivity of these reactions will be governed by the combined directing effects of the existing substituents.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent plays a critical role in the derivatization of this compound, influencing both the rate of reaction and the selectivity towards different products. The effect of the solvent is largely dependent on its polarity, protic or aprotic nature, and its ability to solvate the reactants and transition states. wikipedia.org

In nucleophilic substitution reactions involving the hydrazide or amino groups, the solvent can significantly affect the nucleophilicity of these groups.

Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents can form hydrogen bonds with the nucleophilic amino and hydrazide groups, which can stabilize the nucleophile in its ground state. wikipedia.orglibretexts.org This stabilization can sometimes decrease the reactivity of the nucleophile, leading to slower reaction rates. wikipedia.org However, for reactions that proceed through ionic intermediates, such as certain SN1-type reactions, polar protic solvents can stabilize the transition state and accelerate the reaction. libretexts.org For the common reaction of hydrazides with esters to form other hydrazides, alcohols like methanol (B129727) or ethanol are often the preferred solvents. researchgate.net

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are capable of solvating cations but are less effective at solvating anions (the nucleophile). libretexts.org This leaves the nucleophile relatively "naked" and more reactive, often leading to a significant increase in the rate of SN2 reactions. libretexts.org Studies on the reaction of hydrazides with aldehydes and ketones have shown that less polar solvents can lead to faster reaction kinetics. acs.orgnih.gov For instance, in one study, the reaction of a hydrazide with cinnamaldehyde (B126680) reached equilibrium faster in acetonitrile (B52724), dichloromethane, and hexane (B92381) compared to the more polar ethanol. acs.orgnih.gov

Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents can be challenging if the reactants have poor solubility. However, for certain reactions, the use of a nonpolar solvent can influence the equilibrium position. For example, in the reaction of ketones with a hydrazide, the conversion was found to be affected by the solvent's polarity, with a less polar solvent like hexane altering the equilibrium due to water solubility effects. acs.org

The selectivity of a reaction can also be tuned by the solvent. For instance, in a system with multiple nucleophilic sites, a change in solvent could preferentially solvate one site over another, thereby directing the electrophile to the less-solvated, more reactive site.

Table 2: Influence of Solvent Type on Hydrazide Reactivity

| Solvent Type | General Effect on Nucleophilicity | Impact on Reaction Kinetics |

| Polar Protic | Can decrease nucleophilicity through hydrogen bonding. | May slow down SN2 reactions but can accelerate reactions with ionic intermediates. |

| Polar Aprotic | Enhances nucleophilicity by poorly solvating the nucleophile. | Generally accelerates SN2 reactions. |

| Nonpolar | Minimal interaction with the nucleophile. | Reaction rates are often limited by solubility. Can influence reaction equilibrium. |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methodologies for Structure Elucidation and Purity Assessment

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of 5-amino-2-hydroxybenzohydrazide. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic arrangement, chemical bonds, and electronic transitions can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the chemical environment of its hydrogen atoms. In a typical spectrum recorded in a solvent like DMSO-d₆, a singlet peak observed around δ 10.2 ppm can be attributed to the proton of the hydroxyl (-OH) group. The protons of the hydrazide moiety (-CONHNH₂) would also exhibit distinct signals. Due to the limited availability of detailed public experimental data, a comprehensive assignment of all peaks remains a subject for further research.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. Based on the analysis of structurally similar compounds like 5-amino-2-hydroxybenzoic acid, the carbonyl carbon of the hydrazide group is expected to resonate at a significantly downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, with their specific shifts influenced by the hydroxyl and amino substituents.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H assignments.

| ¹H NMR (Predicted) Chemical Shifts (ppm) in DMSO-d₆ | Assignment |

| ~10.2 (s, 1H) | -OH |

| Aromatic Protons | Aromatic Ring |

| Hydrazide Protons | -CONHNH₂ |

| ¹³C NMR (Predicted) Chemical Shifts (ppm) | Assignment |

| Downfield Region | C=O (Hydrazide) |

| Aromatic Region | Aromatic Carbons |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational frequencies of its specific bonds.

Key stretching vibrations include a band around 3280 cm⁻¹ attributed to the N-H stretching of the amino and hydrazide groups. The carbonyl (C=O) group of the hydrazide functionality typically shows a strong absorption band around 1665 cm⁻¹. The C-O stretching of the phenolic hydroxyl group is expected to appear near 1250 cm⁻¹. The presence of the aromatic ring is confirmed by C-H and C=C stretching and bending vibrations in their characteristic regions.

| Characteristic IR Absorption Bands (cm⁻¹) | Functional Group Assignment |

| 3280 | N-H stretching (amino and hydrazide) |

| 1665 | C=O stretching (hydrazide) |

| 1250 | C-O stretching (phenolic) |

| Aromatic Region | C-H and C=C stretching and bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands corresponding to π → π* and n → π* transitions. These transitions are associated with the aromatic ring and the carbonyl group of the hydrazide moiety. The presence of the amino and hydroxyl groups as auxochromes can influence the position and intensity of these absorption maxima.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight of approximately 167.17 g/mol .

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Characteristic fragmentation pathways for benzohydrazide (B10538) derivatives often involve the cleavage of the N-N bond and the loss of small molecules like water, ammonia, or carbon monoxide. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Solid-State Structural Determination

While spectroscopic methods provide valuable information about molecular structure, X-ray diffraction provides the most definitive three-dimensional structural data for crystalline solids.

X-ray Diffraction (XRD) Analysis of Single Crystals and Powders

Powder X-ray Diffraction (PXRD): In cases where suitable single crystals cannot be obtained, powder X-ray diffraction can be used to analyze the crystalline nature of the bulk material. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess the purity of the sample.

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in understanding the redox behavior of molecules, providing insights into their electron transfer properties, which can be crucial for applications in sensor development, catalysis, and materials science.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the oxidation and reduction processes of a substance. For this compound, which contains electroactive phenolic and aromatic amino groups, CV can provide detailed information about its redox potentials and the kinetics of the electron transfer reactions.

While specific cyclic voltammetry studies on this compound are not extensively documented in publicly available literature, the electrochemical behavior of structurally related compounds, such as aminophenol isomers and aromatic hydrazides, has been well-investigated. These studies reveal that the oxidation of such compounds is often a complex, pH-dependent process. The phenolic hydroxyl group and the aromatic amino group are susceptible to oxidation, typically in irreversible or quasi-reversible processes, leading to the formation of quinone-imine or related structures.

The redox potential is significantly influenced by the pH of the supporting electrolyte, as protons are involved in the oxidation-reduction reactions of both the amino and hydroxyl groups. The scan rate in a CV experiment can also provide information on whether the process is diffusion-controlled or adsorption-controlled. In studies of similar compounds like 4-aminophenol, the electrode process is often found to be adsorption-controlled researchgate.net. The oxidation of aromatic amino hydrazides can also be investigated using voltammetric techniques, with the electrochemical response being dependent on the specific molecular structure and the experimental conditions mdpi.com.

Table 1: Representative Electrochemical Data for Compounds Structurally Related to this compound

| Compound | Electrode | pH | Anodic Peak Potential (Epa) vs. Ag/AgCl | Redox Mechanism | Reference |

| 4-Aminophenol | Carbon Paste Electrode | 7.5 | ~0.3 V | Adsorption-controlled oxidation | researchgate.net |

| 5-Hydroxyindoleacetic Acid | Modified Glassy Carbon Electrode | 7.0 | ~0.6 V | Irreversible, diffusion and adsorption-controlled | abechem.com |

| Pyrazine Derivatives | Various | 1 | Variable | Two one-electron transfers | mdpi.com |

Chromatographic Techniques for Separation and Research-Scale Quantification

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds in complex mixtures. For a multi-functional molecule like this compound, techniques like HPLC and GC are crucial for purity assessment and analytical research.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile and thermally labile compounds. Given the aromatic nature and the presence of chromophoric groups in this compound, HPLC with UV detection is a highly suitable technique for its quantification and purity determination.

Specific, validated HPLC methods for this compound are not widely published. However, based on the analysis of similar aromatic hydrazides and aminophenol compounds, a robust reversed-phase HPLC (RP-HPLC) method can be proposed. A C18 column is typically effective for retaining such polar aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to control the pH and improve peak shape. The pH of the mobile phase is a critical parameter, as it affects the ionization state of the amino and hydroxyl groups, and thus the retention of the analyte.

Method validation for such an analytical procedure would involve assessing parameters like linearity, precision, accuracy, and robustness, in line with ICH guidelines. For instance, in the HPLC analysis of 2-amino-5-nitrophenol, a structurally similar compound, good linearity (r² > 0.999) and accuracy (93.1–110.2%) have been reported nih.gov. Similarly, HPLC methods for other hydrazide-containing compounds have been developed and validated, demonstrating the feasibility of this approach pensoft.netpensoft.netresearchgate.net.

Table 2: Proposed HPLC Method Parameters for the Analysis of this compound

| Parameter | Proposed Condition | Rationale/Expected Outcome |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention and separation of polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3-7) | Gradient or isocratic elution to optimize resolution and analysis time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale HPLC. |

| Detection | UV at an appropriate wavelength (e.g., 254 or 280 nm) | The aromatic ring and conjugated system should provide strong UV absorbance. |

| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

Gas Chromatography (GC) as a Derivatizing Agent

The heading for this subsection suggests that this compound might be used as a derivatizing agent for Gas Chromatography (GC). However, it is more chemically plausible that this compound itself would require derivatization to be analyzed by GC. Due to the presence of polar functional groups (–NH₂, –OH, and –CONHNH₂), this compound is non-volatile and would likely decompose at the high temperatures of the GC injector and column.

Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile derivatives suitable for GC analysis research-solution.comlibretexts.org. The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detector response gcms.czjfda-online.com.

For a molecule like this compound, several derivatization strategies could be employed:

Silylation: This is a common method where active hydrogens in –OH, –NH₂, and –CONHNH₂ groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used sigmaaldrich.com.

Acylation: This involves reacting the hydroxyl and amino groups with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form esters and amides. These derivatives are often more stable than silyl (B83357) derivatives nih.gov.

Alkylation: This process, most commonly esterification for carboxylic acids, can also be applied to phenols and amines to increase their volatility libretexts.org.

The notion of this compound acting as a derivatizing agent is less common. Hydrazines and hydrazides can react with aldehydes and ketones to form hydrazones, which can then be analyzed. It is conceivable that this compound could be used to derivatize carbonyl-containing compounds, with the resulting hydrazone having favorable properties for detection, for instance by HPLC with fluorescence or electrochemical detection, rather than GC. The use of hydrazines as derivatizing agents for carbonyl compounds is a known analytical strategy nih.gov.

Table 3: Common Derivatization Reagents for Functional Groups Present in this compound

| Functional Group | Derivatization Method | Reagent Example | Derivative Formed |

| Hydroxyl (–OH) | Silylation | BSTFA | O-TMS ether |

| Amino (–NH₂) | Acylation | TFAA | N-TFA amide |

| Hydrazide (–CONHNH₂) | Silylation/Acylation | BSTFA/TFAA | Silylated/acylated derivative |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 5-amino-2-hydroxybenzohydrazide. These calculations provide a theoretical framework for elucidating its electronic structure, geometry, and spectroscopic features.

For instance, studies on similar structures, such as 5-chloro-2-hydroxybenzoic acid, show the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group, creating a stable six-membered ring. nih.gov A similar interaction is expected in this compound, influencing its planarity and electronic distribution.

Table 1: Representative Optimized Geometrical Parameters for a Benzohydrazide (B10538) Derivative (Calculated via DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.42 | 118 - 121 |

| C-N (amino) | 1.38 | - |

| C-O (hydroxyl) | 1.36 | - |

| C=O (carbonyl) | 1.25 | - |

| N-N (hydrazide) | 1.40 | - |

Note: Data are representative and based on calculations for structurally similar compounds.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular stability. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For related compounds like 5-amino-2-hydroxybenzoic acid, the HOMO-LUMO energy gap has been studied to understand its electronic properties. jocpr.com

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters (Calculated via DFT)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

| Ionization Potential (I ≈ -EHOMO) | 5.8 |

| Electron Affinity (A ≈ -ELUMO) | 1.2 |

| Chemical Hardness (η = (I-A)/2) | 2.3 |

Note: Values are illustrative and based on typical DFT calculations for similar aromatic hydrazide compounds.

DFT calculations can accurately predict vibrational frequencies, which are experimentally observed in Infrared (IR) and Raman spectra. Theoretical calculations for similar molecules like 5-amino-2-hydroxybenzoic acid have shown good agreement with experimental spectra after applying a scaling factor. jocpr.com These calculations help in the definitive assignment of vibrational modes to specific functional groups, such as the O-H, N-H, and C=O stretching frequencies. jocpr.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated. These theoretical predictions are valuable for confirming the molecular structure and for the interpretation of experimental NMR data. jocpr.com

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for a Related Benzohydrazide

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| O-H stretch | 3450 | 3465 |

| N-H stretch (asym) | 3380 | 3390 |

| N-H stretch (sym) | 3290 | 3300 |

| C=O stretch | 1650 | 1660 |

| N-H bend | 1610 | 1615 |

Note: Data are representative and based on studies of analogous compounds like 5-amino-2-hydroxybenzoic acid. jocpr.com

Quantum chemical calculations can also be used to predict various thermochemical properties. Bond Dissociation Enthalpy (BDE) provides insight into the strength of specific chemical bonds within the molecule, indicating which bonds are most likely to break during a chemical reaction.

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a measure of the molecule's gas-phase basicity. For a molecule like this compound with multiple potential protonation sites (the amino group, the hydrazide nitrogens, and the carbonyl oxygen), calculations can determine the most favorable site of protonation. Studies on various amino acids have utilized computational methods to determine their proton affinities. researchgate.net

Ionization Potential, the energy required to remove an electron, can be approximated from the HOMO energy as per Koopmans' theorem. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme. nih.gov

Molecular docking simulations place the 3D structure of the ligand (this compound) into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. researchgate.net The simulation also reveals the most likely binding pose and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.gov

Given the structure of this compound, several types of interactions can be predicted:

Hydrogen Bonding: The hydroxyl (-OH), amino (-NH2), and hydrazide (-CONHNH2) groups are all potent hydrogen bond donors and acceptors. These groups can form strong hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and threonine in a protein's active site.

Pi-Pi Stacking: The benzene (B151609) ring can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The aromatic ring also contributes to hydrophobic interactions with nonpolar residues in the binding pocket.

These predicted interactions are crucial for the rational design of new drug candidates and for understanding the potential biological activity of the compound. For example, molecular docking studies on benzothiazole-2-carboxamide derivatives have been used to investigate their potential as monoamine oxidase B inhibitors. nih.gov

Table 4: Potential Interacting Amino Acid Residues for this compound in a Hypothetical Enzyme Active Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydroxyl (-OH) group | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, His |

| Amino (-NH2) group | Hydrogen Bond Donor | Asp, Glu |

| Carbonyl (C=O) group | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |

| Hydrazide (-NHNH2) group | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser |

Ligand-Protein Interaction Profiling for Target Identification Research

Identifying the biological targets of a compound is a critical step in drug discovery. Computational methods, particularly molecular docking, are instrumental in predicting how this compound might bind to various proteins. nih.govresearchgate.net This process involves placing a 3D model of the ligand (this compound) into the binding site of a target protein and calculating the most likely binding pose and affinity.

The structural features of this compound—the phenolic hydroxyl group, the aromatic amino group, and the hydrazide moiety—are key to its potential interactions. The hydrazide group can act as both a hydrogen bond donor and acceptor, while the hydroxyl and amino groups are also prime sites for hydrogen bonding with amino acid residues like aspartate, glutamate, serine, and threonine. plos.orgnih.gov The benzene ring can participate in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. plos.org

Molecular docking studies on related benzohydrazide scaffolds have revealed their ability to fit into the active sites of various enzymes, such as α-amylase, α-glucosidase, and aldose reductase. nih.govresearchgate.net For instance, in a hypothetical docking scenario with a protein kinase, the this compound could orient its hydrazide group to form hydrogen bonds with the hinge region backbone, a common binding motif for kinase inhibitors. The 2-hydroxy group could form an additional hydrogen bond with a nearby residue, while the 5-amino group could interact with an acidic residue at the solvent-exposed edge of the binding pocket. These predictive models help prioritize which proteins should be investigated in experimental assays for target validation. nih.gov

Table 1: Potential Protein-Ligand Interactions for this compound Functional Groups

| Functional Group of Ligand | Interaction Type | Potential Interacting Amino Acid Residues |

| Hydrazide (-CONHNH₂) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Gln, Asn, Ser, His |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His, Tyr |

| Amino (-NH₂) | Hydrogen Bond Donor | Asp, Glu, Ser |

| Benzene Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. ijcrt.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, guiding the design of more potent compounds. ijcrt.org

To develop a predictive QSAR model for analogs of this compound, a "training set" of structurally similar compounds with known biological activities (e.g., enzyme inhibition IC₅₀ values) is required. For each molecule in the set, a variety of molecular descriptors are calculated. These can include:

Electronic Descriptors: Such as dipole moment and total energy (Te), which describe the distribution of electrons in the molecule. nih.gov

Topological Descriptors: Indices like the Wiener index (W) and molecular connectivity indices (e.g., (0)χv), which quantify molecular size, shape, and branching. nih.gov

3D Descriptors: Steric and electrostatic fields calculated around the molecule, which are used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA). derpharmachemica.com

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create an equation that links these descriptors to the biological activity. derpharmachemica.com For example, a QSAR study on bromo-benzohydrazide derivatives found that their antimicrobial activity was best described by a combination of total energy and topological indices. nih.gov A similar approach for this compound derivatives could lead to a model that predicts, for instance, their anticancer activity, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Table 2: Example QSAR Descriptors and Their Significance

| Descriptor Type | Example | Information Encoded |

| Electronic | Total Energy (Te) | Overall molecular stability and electronic properties |

| Topological | Wiener Index (W) | Molecular size and compactness |

| Topological | Valence Molecular Connectivity Index ((0)χ(v)) | Degree of branching and atom connectivity |

| 3D Field-Based | Steric/Electrostatic Fields | 3D shape and charge distribution |

Ligand-based virtual screening is a powerful technique used to search large chemical databases for molecules that are structurally similar to a known active compound. polimi.itnih.gov If this compound were identified as a hit in a primary screen, its structure could be used as a query to find novel compounds with potentially similar or improved activity. rsc.org

This process often uses 2D fingerprint similarity or 3D shape-based methods. In 2D screening, the structural features of the query molecule are encoded into a binary string (a fingerprint), which is then compared against the fingerprints of millions of compounds in a database. In 3D screening, the shape and pharmacophoric features (hydrogen bond donors/acceptors, aromatic rings, etc.) of the query molecule are used to create a 3D model, and database compounds are evaluated based on how well they align with this model. nih.gov

This approach is highly efficient for filtering massive libraries down to a manageable number of compounds for experimental testing. polimi.it It operates on the principle that structurally similar molecules are likely to have similar biological activities. mdpi.com Therefore, starting with the this compound scaffold, a virtual screening campaign could identify diverse yet related chemical structures, potentially leading to the discovery of novel inhibitors for a specific biological target. nih.gov

Reaction Mechanism Simulation and Energy Profiling

Computational chemistry allows for the detailed investigation of how chemical reactions occur, providing insights into reaction pathways and the energies of transient states that are difficult or impossible to observe experimentally.

The synthesis of hydrazides like this compound is a fundamental chemical transformation. nih.gov A common laboratory method involves the reaction of a corresponding ester (e.g., methyl 5-amino-2-hydroxybenzoate) with hydrazine (B178648) hydrate (B1144303). mdpi.comnih.gov This nucleophilic acyl substitution reaction can be modeled computationally to elucidate its mechanism.

Using quantum mechanical methods, researchers can map the entire reaction pathway. The simulation would begin with the reactants (the ester and hydrazine) and model the approach of the hydrazine nitrogen to the ester's carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The subsequent steps involve proton transfers and the eventual elimination of the leaving group (e.g., methoxide) to yield the final benzohydrazide product. By modeling these steps, researchers can understand the precise sequence of bond-making and bond-breaking events. beilstein-journals.org Studies on related systems, such as the reaction of β-ketonitriles with hydrazines to form aminopyrazoles, show that such reactions proceed through a hydrazone intermediate that subsequently cyclizes. beilstein-journals.org

A key aspect of simulating a reaction pathway is identifying the transition state (TS)—the highest energy point along the reaction coordinate. academax.com The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction.

Computational methods can calculate the geometries and energies of the reactants, intermediates, transition states, and products. academax.com For the synthesis of this compound from its ester, a computational analysis would likely show a transition state for the initial nucleophilic attack of hydrazine and another for the collapse of the tetrahedral intermediate. By comparing the energies of these transition states, the rate-determining step of the reaction can be identified. This information is valuable for optimizing reaction conditions, such as temperature and solvent, to improve the yield and efficiency of the synthesis. researchgate.net

Applications of 5 Amino 2 Hydroxybenzohydrazide and Its Derivatives in Specialized Academic Research Fields

Biological Activity Research (Mechanism-Oriented and In Vitro Studies)

The scaffold of 5-amino-2-hydroxybenzohydrazide, characterized by its hydrazide functional group and substituted benzene (B151609) ring, serves as a valuable template in medicinal chemistry for the development of novel bioactive derivatives. Research into these derivatives has unveiled a spectrum of biological activities, which are being investigated through mechanism-oriented and in vitro studies to understand their potential therapeutic applications.

Derivatives structurally related to this compound have demonstrated notable antimicrobial properties. These investigations focus on understanding the fundamental mechanisms by which these compounds impede the growth and proliferation of pathogenic microorganisms.

A significant area of research involves the in vitro screening of these derivatives against various microbial strains. For instance, a series of rhodanine analogues, which share heterocyclic structural motifs with some hydrazide derivatives, were synthesized and evaluated for their antimicrobial activity. These compounds, specifically (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)amino) acids, were tested against Gram-positive and Gram-negative bacteria, showing good to moderate activity compared to standard drugs like Ampicillin.

Another innovative approach involves functionalizing gold nanoparticles with related compounds, such as 5-amino-2-mercaptobenzimidazole (5-A-2MBI). These functionalized nanoparticles (5-A-2MBI_Au NPs) have shown excellent antibacterial efficacy against carbapenem-resistant Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 2 μg/mL. nih.govnih.gov The time-killing assay confirmed a strong antibacterial effect, with a significant reduction in bacterial growth observed within 24 hours. nih.gov Similarly, derivatives of 2-aminothiazole and its isostere, 2-aminooxazole, have been investigated, with many showing significant antimycobacterial activity. mdpi.com

| Compound/Derivative | Target Microorganism | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 5-A-2MBI_Au NPs | Carbapenem-resistant Gram-negative bacteria | Minimum Inhibitory Concentration (MIC) | 2 μg/mL | nih.govnih.gov |

| KTU-286 (nitrothiophene derivative) | Pan-susceptible S. aureus | MIC50 / MIC90 | 0.5 µg/mL / 1 µg/mL | mdpi.com |

| 2-Aminooxazole Derivatives | Mycobacterium tuberculosis H37Ra | Minimum Inhibitory Concentration (MIC) | ≤ 7.81 µg/mL | mdpi.com |

A key mechanism of action for many bioactive compounds is the inhibition of essential microbial enzymes. Derivatives incorporating benzothiazole and pyrazoline moieties have been extensively studied as inhibitors of carbonic anhydrases (CAs). nih.govnih.gov CAs are metalloenzymes crucial for various physiological processes in organisms, making them an attractive drug target. nih.govmdpi.com

Novel benzothiazole derivatives incorporating amino acid moieties have shown effective inhibition against human carbonic anhydrase (hCA) isoforms, particularly hCA II and hCA V, with inhibition constants (Ki) in the micromolar range. nih.gov Similarly, a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides demonstrated significant inhibitory effects on hCA I and hCA II, with Ki values in the nanomolar range. nih.gov The presence of a sulfonamide group is often essential for CA inhibition. nih.govmdpi.com These studies provide a basis for designing isoform-selective inhibitors, which could target bacterial CAs without affecting human enzymes, a crucial aspect for developing new antibiotics. mdpi.com

| Compound Series | Target Enzyme | Inhibition Constant (Ki) Range | Source |

|---|---|---|---|

| Amino acid-benzothiazole conjugates | hCA V and hCA II | 2.9 to 88.1 µM | nih.gov |

| 4-(...)-benzenesulfonamides | hCA I | 316.7 ± 9.6 to 533.1 ± 187.8 nM | nih.gov |

| 4-(...)-benzenesulfonamides | hCA II | 412.5 ± 115.4 to 624.6 ± 168.2 nM | nih.gov |

| Thiazolyl–pyrazoline derivatives | hCA I and hCA II | 7.01 to 115.80 nM | researchgate.net |

Beyond direct microbial killing, derivatives are investigated for their ability to modulate cellular processes in cancer research models. Thieno[2-3-b]pyridine derivatives have shown potent anti-proliferative activity against cancer cell lines like MDA-MB-231 and HCT116. mdpi.com The proposed mechanism involves interference with phospholipid metabolism through the inhibition of PI-PLC, among other cellular pathways. mdpi.com The most potent of these compounds demonstrated IC50 concentrations in the nanomolar range (25–50 nM). mdpi.com

Studies on novel 2-amino-5-benzylthiazole derivatives revealed that they can cause DNA single-strand breaks and fragmentation in human leukemia cells. ukrbiochemjournal.org Interestingly, this damage occurred without the compounds directly binding to or intercalating with DNA, suggesting an indirect mechanism of action that disrupts DNA integrity and cellular proliferation. ukrbiochemjournal.org

A critical area of cancer research is the identification of compounds that can induce apoptosis, or programmed cell death, in malignant cells. Certain derivatives have been shown to trigger these pathways effectively. For example, a specific MMP-2/MMP-9 inhibitor, compound 5a, was found to synergistically enhance apoptosis in cancer cells when combined with ligands of the TNF receptor superfamily. nih.gov This proapoptotic function is mediated through a mechanism that requires ligand-receptor interaction and the activation of caspase 8. nih.gov

Furthermore, novel 2-amino-5-benzylthiazole derivatives have been demonstrated to induce apoptosis in human leukemia cells by causing the cleavage of PARP1 and caspase 3. ukrbiochemjournal.org These compounds also modulated the levels of key apoptosis-regulating proteins, increasing the pro-apoptotic Bim protein while decreasing the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org Similarly, research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives led to the discovery of new agents that induce apoptosis in breast cancer (MCF-7) cells. nih.gov

The generation of reactive oxygen species (ROS) is a powerful mechanism for inducing cell death in both microbes and cancer cells. nih.govmdpi.com ROS are highly reactive molecules, such as superoxide (B77818) radicals and hydrogen peroxide, that can cause oxidative damage to essential biomolecules like lipids, proteins, and DNA, ultimately leading to cell death. researchgate.netmdpi.comnih.gov

The antibacterial action of 5-amino-2-mercaptobenzimidazole-functionalized gold nanoparticles (5-A-2MBI_Au NPs) has been linked to their ability to increase the generation of ROS. nih.govnih.gov This elevation in oxidative stress, combined with enhanced bacterial membrane permeability, contributes to their potent bactericidal effects. nih.govnih.gov The study of ROS generation is a fundamental aspect of understanding the mechanistic details of how these compounds exert their antimicrobial and anticancer activities. nih.gov

Antioxidant Activity Mechanisms and Free Radical Scavenging Pathways

The antioxidant and free radical scavenging properties of this compound are attributed to its specific chemical structure, particularly the phenolic hydroxyl (-OH) group and the aromatic amino (-NH2) group. These functional groups allow the molecule to neutralize reactive oxygen species (ROS) and other free radicals through several distinct mechanisms. The primary pathways investigated in phenolic compounds, which are relevant to this compound, include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). The efficiency of these mechanisms can be influenced by factors such as the solvent and pH of the environment nih.gov.

Hydrogen Atom Transfer (HAT) Mechanism Investigations

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental pathway for antioxidants containing phenolic groups. In this process, the antioxidant directly donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing it and forming a more stable, less reactive antioxidant radical (A•) nih.govnih.gov.

Reaction: ArOH + R• → ArO• + RH

For this compound, the phenolic hydroxyl group is the primary site for this reaction. The bond dissociation energy (BDE) of the O-H bond is a critical factor; a lower BDE facilitates easier hydrogen donation mdpi.com. The presence of the electron-donating amino group (-NH2) at the para position to the hydroxyl group can further lower the BDE, enhancing the molecule's ability to act as a hydrogen donor compared to unsubstituted 2-hydroxybenzohydrazide (B147611). This mechanism is considered a one-step process for neutralizing radicals mdpi.com.

Single-Electron Transfer followed by Proton Transfer (SET-PT) Pathways

The SET-PT mechanism involves two sequential steps. First, the antioxidant molecule donates a single electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is followed by the transfer of a proton from the antioxidant radical cation to the radical anion, resulting in the neutralized radical and the antioxidant radical scielo.brresearchgate.net.

Reaction Steps:

Electron Transfer (SET): ArOH + R• → ArOH•+ + R⁻

Proton Transfer (PT): ArOH•+ + R⁻ → ArO• + RH

This pathway is particularly relevant for antioxidants reacting with high electron affinity radicals. The ionization potential (IP) of the antioxidant is the key thermodynamic parameter for the initial electron transfer step. The reaction between 5-aminosalicylic acid (5-ASA), a metabolite of sulfasalazine and a close structural analog of this compound, and various oxidizing free radicals has been shown to proceed via one-electron transfer, highlighting the relevance of this pathway nih.gov. The hydrazide moiety may also influence the electronic properties of the molecule, affecting its ionization potential and tendency to undergo this mechanism.

Sequential Proton Loss Electron Transfer (SPLET) Mechanisms

The SPLET mechanism is another two-step process that is particularly favored in polar, ionization-supporting solvents nih.gov. It begins with the deprotonation of the antioxidant's hydroxyl group, forming a phenoxide anion. This anion then donates an electron to the free radical, neutralizing it and generating a stable antioxidant radical researchgate.netnih.gov.

Reaction Steps:

Proton Loss (SPLET): ArOH ⇌ ArO⁻ + H⁺

Electron Transfer (ET): ArO⁻ + R• → ArO• + R⁻

The acidity of the phenolic proton (pKa) is the determining factor for the initial deprotonation step. The subsequent electron transfer from the phenoxide anion is generally very fast due to the anion's high electron-donating capacity. Studies on flavonoids and other phenolic compounds have shown that in aqueous solutions, deprotonated forms exhibit a higher tendency to engage in the SPLET mechanism compared to HAT or SET nih.gov. For this compound, the presence of both acidic (phenolic -OH) and basic (amino -NH2, hydrazide -NH2) groups makes its acid-base chemistry complex and highly relevant to this antioxidant pathway.

Anti-inflammatory and Anticonvulsant Research in Preclinical Models

Derivatives of this compound have been investigated for a range of pharmacological activities, with notable research into their anti-inflammatory and potential anticonvulsant effects in preclinical settings.

The anti-inflammatory activity of 2-hydroxybenzohydrazide (HBH), a direct analog lacking the 5-amino group, has been evaluated in various animal models elsevierpure.comnih.gov. These studies demonstrated that HBH possesses significant, dose-dependent anti-inflammatory, anti-nociceptive, and antipyretic properties. The mechanism is suggested to involve the inhibition of cyclooxygenase enzymes (COX-I/II), which are key mediators of inflammation elsevierpure.comnih.gov. The addition of a 5-amino group, as in this compound, is known from other compound series (e.g., mesalamine/5-aminosalicylic acid) to be a critical pharmacophore for anti-inflammatory action, particularly in the context of inflammatory bowel disease nih.gov. While direct preclinical studies on this compound are limited in the provided literature, the activity of its close analogs suggests a strong potential for similar effects.

| Preclinical Model | Compound Tested | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Carrageenan-induced paw edema | 2-Hydroxybenzohydrazide (HBH) | Dose-dependent reduction in inflammation | Inhibition of COX-I/II | elsevierpure.comnih.gov |

| Acetic acid-induced writhing | 2-Hydroxybenzohydrazide (HBH) | Significant anti-nociceptive activity | Opioidergic system involvement and COX inhibition | elsevierpure.com |

| Brewer's yeast-induced pyrexia | 2-Hydroxybenzohydrazide (HBH) | Significant antipyretic effect | Central inhibition of prostaglandin synthesis | elsevierpure.comnih.gov |

Regarding anticonvulsant activity, the hydrazide-hydrazone scaffold (-CONHNH2) is a recognized pharmacophore in the design of anticonvulsant agents researchgate.net. Numerous derivatives incorporating this moiety have shown promising activity in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests nih.govmdpi.com. These models are used to identify compounds effective against generalized tonic-clonic and absence seizures, respectively mdpi.commdpi.com. Although specific anticonvulsant data for this compound is not available in the search results, its structural inclusion of the hydrazide group places it within a class of compounds with established potential in this therapeutic area.

Polypharmacological Profiling and Cellular Phenotype Analysis in Cell Painting Assays

Polypharmacology, the ability of a compound to interact with multiple targets, is a key aspect of modern drug discovery. The Cell Painting assay is a powerful, unbiased, high-content imaging technique used for morphological profiling to predict a compound's bioactivity and understand its mechanism of action without a predefined target nih.govsddn.es.

The Cell Painting workflow involves treating cells with a compound and then staining them with a multiplexed set of fluorescent dyes that label various cellular compartments, such as the nucleus, mitochondria, endoplasmic reticulum, Golgi apparatus, and cytoskeleton moleculardevices.comnih.gov. Automated microscopy and image analysis software are then used to extract hundreds to thousands of quantitative morphological features (e.g., size, shape, texture, intensity) from each cell nih.gov. The collective set of these features creates a unique "morphological profile" or "phenotypic signature" for the compound.

By comparing the morphological profile of an investigational compound like this compound to a reference database of profiles from compounds with known mechanisms of action, researchers can form hypotheses about its biological targets and pathways moleculardevices.com. For instance, if this compound induces a cellular phenotype similar to known COX inhibitors or antioxidants, it would provide strong evidence supporting those mechanisms. This approach allows for the simultaneous assessment of on-target and off-target effects, providing a comprehensive view of the compound's polypharmacological profile and potential toxicity early in the discovery process sddn.es.

| Step | Description | Information Gained |

|---|---|---|

| 1. Perturbation | Cells in multi-well plates are treated with this compound at various concentrations. | Dose-dependent effects on cell morphology. |

| 2. Staining | Cells are stained with a cocktail of 6+ fluorescent dyes labeling 8+ cellular components (e.g., nucleus, RNA, actin, mitochondria). nih.gov | Visualization of key cellular organelles and structures. |

| 3. Imaging | Automated high-throughput microscopy captures images across multiple fluorescent channels. | High-resolution images for quantitative analysis. |

| 4. Feature Extraction | Image analysis software (e.g., CellProfiler) measures ~1,500 morphological features per cell. nih.gov | Creation of a high-dimensional quantitative profile. |

| 5. Profile Analysis | The generated profile is compared to a reference database of profiles from known drugs using computational methods. | Hypothesis generation for mechanism of action, target identification, and potential off-target effects. moleculardevices.com |

Structure-Activity Relationship (SAR) Studies for Bioactivity Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity drugdesign.orgnih.gov. For this compound, SAR analysis focuses on how modifications to its key functional groups—the phenolic hydroxyl group, the aromatic amino group, and the benzohydrazide (B10538) moiety—would likely impact its bioactivities, such as antioxidant and anti-inflammatory effects.

The core of this compound is a salicylic acid scaffold, which is known for its anti-inflammatory properties. The antioxidant activity is strongly tied to the phenolic hydroxyl group and the amino group. Research on related hydroxybenzylidene hydrazines has shown that the number and position of hydroxyl groups are critical determinants of free radical scavenging efficacy, with compounds containing multiple hydroxyl groups often exhibiting the highest activity nih.govresearchgate.net.

Key pharmacophoric features and their expected roles are:

2-Hydroxyl Group: Essential for antioxidant activity via HAT and SPLET mechanisms. Its removal would likely abolish this activity.

5-Amino Group: Acts as an electron-donating group, which can enhance the antioxidant potential of the phenolic hydroxyl group. It is also a key feature in anti-inflammatory compounds like 5-aminosalicylic acid.

Hydrazide Moiety (-CONHNH2): This group serves as a versatile chemical handle for creating derivatives and is a known pharmacophore for anticonvulsant and other CNS activities researchgate.net. It also contributes to the molecule's chelating and hydrogen bonding capabilities.

SAR studies involve systematically modifying these groups to probe their importance and optimize activity fiveable.menih.gov.

| Structural Moiety | Modification | Predicted Impact on Bioactivity | Rationale |

|---|---|---|---|

| 2-Hydroxyl Group | Removal or replacement (e.g., with -OCH3) | Significant decrease or loss of antioxidant activity. | The phenolic proton is the primary hydrogen atom donor for free radical scavenging. nih.govresearchgate.net |

| Shifting position (e.g., to C3 or C4) | Altered antioxidant and chelating properties. | The ortho-position relative to the carbonyl group allows for intramolecular hydrogen bonding and metal chelation, stabilizing the molecule and its radical. | |

| 5-Amino Group | Removal | Potential decrease in antioxidant potency and altered anti-inflammatory profile. | The amino group is an electron-donating group that enhances the H-donating ability of the phenolic -OH. It is also a key feature for specific anti-inflammatory mechanisms. nih.gov |

| Acylation or Alkylation (e.g., -NHCOCH3) | Reduced electron-donating ability, potentially lowering antioxidant activity but could improve metabolic stability. | Modification of the free amine changes its electronic and steric properties. | |

| Hydrazide Moiety (-CONHNH2) | Conversion to Hydrazone (e.g., -CONHN=CHR) | Potential introduction or enhancement of anticonvulsant, antimicrobial, or anticancer activities. | Hydrazones are a well-established class of bioactive compounds with diverse pharmacological profiles. researchgate.net |

| N'-substitution (-CONHNHR) | Modulation of lipophilicity, metabolic stability, and target-binding interactions. | Substituents can alter the molecule's overall physicochemical properties and introduce new interactions with biological targets. |

Materials Science Research and Functional Material Development

In the realm of materials science, this compound and its derivatives serve as key components in the synthesis and development of functional materials with tailored properties.

Exploration in the Synthesis of Novel Polymeric Systems

The hydrazide and amino groups of this compound offer reactive sites for polymerization reactions, enabling its incorporation into novel polymeric structures. Researchers are exploring its use in creating polymers with enhanced thermal stability, mechanical strength, and specific functionalities. For instance, poly(amino acids) are being extensively researched as functional biomaterials for applications like drug delivery due to their biocompatibility and biodegradability. researchgate.net The synthesis of such polymers can be achieved through methods like polycondensation or ring-opening polymerization. researchgate.net While direct polymerization of this compound is a niche area, the principles of polymer synthesis using amino acid-based monomers provide a foundational framework for its potential applications in creating new synthetic polymers with unique additive blends. google.com

Design and Engineering of Fluorescent Chemosensors for Analytical Applications

Derivatives of this compound are promising candidates for the development of fluorescent chemosensors. These sensors are designed to detect specific ions or molecules through changes in their fluorescence emission. The design of such sensors often follows a "receptor-spacer-fluorophore" model, where the this compound moiety can act as part of the receptor or be modified to become the fluorophore.

The development of fluorescent probes for detecting amino acids and various metal ions is a significant area of research. These probes can be used for real-time analysis and imaging in biological systems. mdpi.com For example, a simple fluorescent sensor, 7-(2′,4′-dihydroxybenzylideneimino)-4-methyl coumarin, has been developed for the selective detection of Al³⁺ and Zn²⁺ ions through different fluorescence enhancement mechanisms. rsc.org Similarly, new phenylalanine derivatives bearing thiosemicarbazone and hydrazone units have been synthesized and evaluated as fluorimetric chemosensors for ions in aqueous solutions. researchgate.net The interaction of these chemosensors with metal ions can lead to phenomena such as photoinduced electron transfer (PET), resulting in a detectable fluorescence response. rsc.org

| Sensor Type | Target Analyte | Sensing Mechanism | Reference |

| Coumarin-based | Al³⁺/Zn²⁺ | Hydrolysis of imines / PET | rsc.org |

| Phenylalanine-based | Cu²⁺, Fe³⁺, F⁻ | Complexation | researchgate.net |

| Benzoxazole-based | Zn²⁺ | Chelation-enhanced fluorescence | rsc.org |

Development of Photoactive Materials and Non-Linear Optical Properties (e.g., Second Harmonic Generation efficiency)

The investigation of organic molecules for non-linear optical (NLO) properties is a burgeoning field of research, with applications in optical communications and data storage. uobasrah.edu.iq Second-harmonic generation (SHG) is a key NLO phenomenon where a material generates light at twice the frequency of the incident light. mdpi.comwikipedia.org This property is only observed in non-centrosymmetric materials. mdpi.comwikipedia.org

Derivatives of this compound, particularly Schiff bases formed from its amino group, can be designed to possess significant NLO properties. The charge transfer within these molecules is a key factor for their NLO activity. nih.gov For example, the NLO properties of a 4-hydroxybenzohydrazide derivative, N′-[(E)-(2-fluorophenyl)methylidene]-4-hydroxybenzohydrazide, have been studied, revealing its potential for second-order NLO applications due to its non-centrosymmetric crystal structure. mdpi.com The efficiency of SHG can be significant, with some materials achieving close to 100% conversion of light energy to the second-harmonic frequency. wikipedia.org Research in this area focuses on synthesizing new organic compounds and growing high-quality crystals to maximize their NLO response. mdpi.com

| Compound Class | NLO Property | Key Feature | Potential Application |

| Hydrazide Derivatives | Second Harmonic Generation (SHG) | Non-centrosymmetric crystal structure | Frequency doubling in lasers |

| Azomethine Compounds | Third-order nonlinearity | Self-defocusing phenomena | Optical limiting devices |

Supramolecular Chemistry and Host-Guest Interactions

The ability of molecules to self-assemble into larger, ordered structures through non-covalent interactions is the focus of supramolecular chemistry. This compound and its derivatives are valuable components in this field due to their capacity for hydrogen bonding and other intermolecular forces.

Construction of Supramolecular Assemblies and Systems

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. nih.govthno.orgnih.gov These interactions can be used to construct complex supramolecular assemblies with specific functions. nih.gov The amino and hydroxyl groups of this compound can participate in hydrogen bonding, which is a crucial driving force for self-assembly.

For instance, amino acids and peptides have been shown to self-assemble into well-defined nanostructures like nanotubes and hydrogels. nih.govrsc.orgrsc.org The formation of these assemblies is often driven by a combination of hydrogen bonding, π-π stacking, and electrostatic interactions. nih.gov The study of host-guest complexation of molecules like 5-amino-2-mercaptobenzimidazole with cyclodextrins demonstrates how encapsulation can alter the physicochemical properties of the guest molecule. researchgate.net This principle can be extended to derivatives of this compound to create functional supramolecular systems.

Chiroptical Sensing Applications for Chirality Detection

Chirality, or "handedness," is a fundamental property of many biologically important molecules, including amino acids. northeastern.edu The development of methods to detect and distinguish between enantiomers (mirror-image isomers) is crucial in fields like pharmaceuticals and biotechnology. northeastern.eduresearchgate.net Chiroptical sensing utilizes the differential interaction of chiral molecules with polarized light.

Derivatives of this compound can be designed as chiroptical sensors. rsc.org These sensors can interact with chiral analytes to produce a measurable change in their circular dichroism (CD) spectra. nih.gov For example, a dual-optical-response system has been developed to recognize chiral amino acids based on changes in both photoluminescence and circular dichroism. rsc.org The formation of an imine between a sensor molecule and an amino acid can enable a chiral transfer, leading to an amplified CD signal. rsc.org This allows for the quantitative analysis of the enantiomeric excess of a sample. nih.govrsc.org

| Sensing System | Analyte | Detection Method | Key Feature |

| Metal Salt Complex | Amino Acids, Hydroxy Acids | Circular Dichroism (CD) | Generation of strong Cotton effects |

| Dual-Optical-Response | Chiral Amino Acids | Photoluminescence and CD | Stepwise recognition |

| Quaterphenyl-carbaldehyde | Chiral Amines | CD and Fluorescence | Zn(II)-assisted chiral transfer |

Catalysis Research

In the field of catalysis, the molecular architecture of this compound offers key functional groups—the hydrazide moiety, the phenolic hydroxyl group, and the amino group—that can be readily modified to create multidentate ligands. The most common modification involves the condensation of the terminal amino group of the hydrazide with an aldehyde or ketone to form a Schiff base, which contains an imine or azomethine (-C=N-) group. This imine nitrogen, along with the phenolic oxygen and the amide group, provides multiple coordination sites for metal ions, leading to the formation of stable chelate complexes.

Investigation as Ligands in Catalytic Systems

Schiff bases derived from this compound are investigated as ligands due to their ability to form well-defined and stable complexes with a variety of transition metals, such as copper (Cu), nickel (Ni), cobalt (Co), and zinc (Zn). The resulting metal complexes are of significant interest in catalysis because the electronic and steric properties of the ligand can be fine-tuned by selecting different aldehydes or ketones in the Schiff base condensation step. This modularity allows for the rational design of catalysts with specific activities and selectivities.